molecular formula C7H6N4O2 B2973227 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1691859-88-7

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2973227
CAS No.: 1691859-88-7
M. Wt: 178.151
InChI Key: NJJUFWDHTHTEKA-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a nitrogen-rich heterocyclic compound featuring a triazole fused to a pyrimidine ring. Its structure includes a methyl group at position 5 and a carboxylic acid moiety at position 2 (Fig. 1). The carboxylic acid group enhances its reactivity, enabling derivatization into amides or esters for targeted bioactivity optimization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJUFWDHTHTEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-mediated synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of microwave irradiation significantly reduces reaction times and energy consumption, making it a sustainable approach for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives. These products have been studied for their potential biological activities and applications .

Scientific Research Applications

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative pathways. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Positions) Key Features Biological Activity Reference CAS/ID
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid C₈H₇N₄O₂ -CH₃ (C5), -COOH (C2) High reactivity for amide formation Herbicidal, antitumor N/A
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid C₈H₈N₄O₂ -CH₃ (C5, C7), -COOH (C2) Enhanced lipophilicity Improved metabolic stability 87253-62-1
7-Oxo-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₂H₈N₄O₃ -Ph (C5), -COOH (C2), =O (C7) Conjugated π-system Anticancer, antimicrobial CID 2858243
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid C₇H₄F₃N₄O₂ -CF₃ (C5), -COOH (C7) Electron-withdrawing group Enhanced enzyme inhibition 473994-56-8
Key Observations :
  • Electron Effects : The trifluoromethyl group in 5-(trifluoromethyl)- derivatives (CAS 473994-56-8) enhances metabolic stability and target binding via electron-withdrawing effects .
  • Aromatic Interactions : The 5-phenyl substitution in CID 2858243 introduces π-π stacking capabilities, which may enhance binding to aromatic residues in enzymes or receptors .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, which decreases with hydrophobic substituents (e.g., phenyl or trifluoromethyl groups) .
  • Melting Points : Derivatives with rigid substituents (e.g., 7-oxo or aryl groups) display higher melting points (>200°C) due to crystalline packing, whereas alkylated variants melt at lower temperatures (~150–180°C) .

Biological Activity

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 1691859-88-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in pharmacology, particularly in cancer treatment and antiviral therapies.

  • Molecular Formula: C7_7H6_6N4_4O2_2
  • Molecular Weight: 178.15 g/mol
  • Structure: The compound features a triazole ring fused with a pyrimidine ring, which is essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation. In MCF-7 breast cancer cells, it resulted in a marked increase in the pre-G1 phase of the cell cycle, indicating apoptosis induction .
  • IC50_{50} Values: The cytotoxicity of related compounds has been reported with IC50_{50} values ranging from 3 to 10 µM against cancer cell lines .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research focusing on influenza A virus polymerase has shown that derivatives can inhibit the interaction between viral proteins PA and PB1:

  • Inhibition Studies: Compounds based on the triazolo-pyrimidine scaffold demonstrated effective inhibition in plaque reduction assays with EC50_{50} values indicating significant antiviral activity .
  • Binding Studies: Molecular docking studies suggest that these compounds can effectively bind to viral protein targets, potentially disrupting their function and preventing viral replication .

Data Summary

Biological ActivityTargetIC50_{50} / EC50_{50}Mechanism
AnticancerMCF-7 Cells3–10 µMInduces apoptosis via cell cycle arrest
AntiviralInfluenza A VirusVaries (Effective)Disrupts PA-PB1 protein interaction

Case Studies

  • Anticancer Potential : A study evaluated the effects of various triazolo-pyrimidine derivatives on tumor growth in MCF-7 cells. The results indicated that certain compounds led to significant tumor growth inhibition and enhanced apoptosis through G1/S phase arrest .
  • Antiviral Efficacy : Another investigation into the antiviral properties revealed that specific derivatives exhibited strong inhibitory effects on influenza virus replication by targeting the RNA-dependent RNA polymerase complex .

Q & A

Q. What are the common synthetic routes for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?

The compound is synthesized via multi-component reactions, cyclization, and catalyst-driven protocols. For example:

  • A multi-component Biginelli-like reaction using benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides yields triazolo-pyrimidine-carboxamide derivatives under optimized conditions (e.g., DMF solvent, 80°C, and Lewis acid catalysts) .
  • Cyclization of intermediates such as ethyl 5-amino-1,2,4-triazole-3-carboxylate with chloroform/acetone elution achieves regioselective separation of isomers .
  • Schiff base zinc(II) complexes catalyze the formation of triazolo-pyrimidine derivatives, improving reaction efficiency .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on:

  • 1H NMR spectroscopy : Proton environments are identified (e.g., aromatic protons at δ 8.91–8.90 ppm for triazole rings and δ 7.34–7.38 ppm for substituted phenyl groups) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) confirm molecular weight .
  • IR spectroscopy : Functional groups like carbonyl (C=O) and amine (N–H) are detected through characteristic absorptions .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks (H315-H319 hazard statements) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Disposal : Follow hazardous waste guidelines to minimize environmental impact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization involves:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, while enzyme catalysts may reduce side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, whereas chloroform/acetone mixtures aid chromatographic separation .
  • Temperature control : Elevated temperatures (80–100°C) accelerate heterocyclization but require monitoring for decomposition .

Q. What biological activities have been explored for derivatives of this compound?

  • Cannabinoid receptor modulation : Derivatives like N-cycloheptyl-4,7-dihydro-7-oxo-4-pentyl-2-p-tolyl-triazolo-pyrimidine-6-carboxamide exhibit CB2 receptor affinity (IC₅₀ < 1 µM) via molecular docking studies .
  • Anticancer potential : Trifluoromethyl-substituted analogs demonstrate antiproliferative activity in preliminary assays (e.g., against breast cancer cell lines) .

Q. How can researchers resolve contradictions in reported synthesis outcomes?

  • Parameter replication : Compare divergent methods (e.g., solvent polarity in vs. ) under standardized conditions.
  • Intermediate analysis : Use HPLC or TLC to trace side products or isomer formation during cyclization .
  • Computational modeling : DFT studies predict reaction pathways to identify bottlenecks (e.g., energy barriers for ring closure) .

Q. What computational approaches are used to study this compound’s interactions?

  • Molecular docking : Evaluates binding affinity to biological targets (e.g., CB2 receptors) using software like AutoDock .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

Q. How can derivatives be designed to enhance pharmacological properties?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Structure-activity relationship (SAR) studies : Modify the carboxylate moiety to enhance solubility or target selectivity .
  • Hybridization : Combine triazolo-pyrimidine cores with bioactive scaffolds (e.g., arylamides) via multicomponent reactions .

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